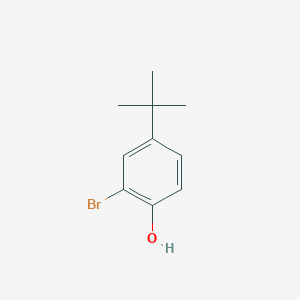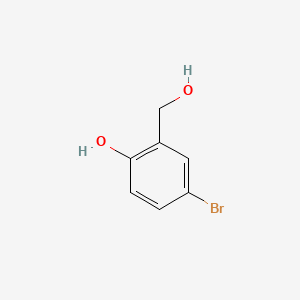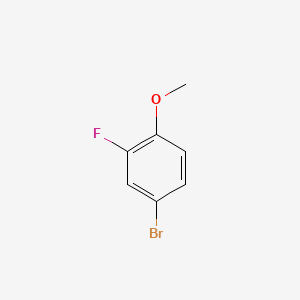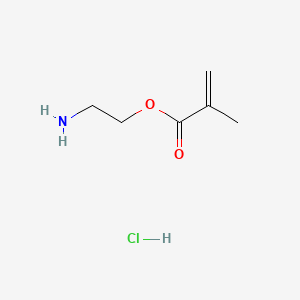
2-アミノエチルメタクリレート塩酸塩
概要
説明
2-Aminoethyl methacrylate hydrochloride: is an amine-based methacrylic monomer used in the production of polymers and copolymers. It is utilized in a wide range of applications, including coatings, adhesives, and medical devices. The compound is highly reactive due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions. Its biocompatibility and low toxicity make it widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
科学的研究の応用
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of homo and copolymer brushes, which can tune the electrochemical properties of silicon wafers.
Biology and Medicine:
Tissue Engineering: Used in the synthesis of poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications.
Antimicrobial Applications: Incorporated into bacterial cellulose/poly(2-Aminoethyl methacrylate) nanocomposites to impart mechanical properties and antimicrobial activity.
Industry:
作用機序
Target of Action
The primary target of 2-Aminoethyl methacrylate hydrochloride is the methacrylate group present in the compound . This group is highly reactive and enables the compound to undergo both free radical polymerization and other polymerization reactions .
Mode of Action
2-Aminoethyl methacrylate hydrochloride interacts with its target, the methacrylate group, through a process known as free radical polymerization . This process involves the formation of polymers by the successive addition of free radicals . The compound’s high reactivity allows it to participate in these reactions, leading to the formation of polymers and copolymers .
Biochemical Pathways
The primary biochemical pathway affected by 2-Aminoethyl methacrylate hydrochloride is the polymerization pathway . The compound’s interaction with the methacrylate group leads to the formation of polymers and copolymers . These polymers can be used in a wide range of applications, including coatings, adhesives, and medical devices .
Result of Action
The molecular and cellular effects of 2-Aminoethyl methacrylate hydrochloride’s action primarily involve the formation of polymers and copolymers . These polymers can tune the electrochemical properties of silicon wafers and can be used in the synthesis of polyurethane/urea composite scaffolds for tissue engineering applications .
Action Environment
The action of 2-Aminoethyl methacrylate hydrochloride can be influenced by environmental factors. For instance, the compound’s reactivity and thus its ability to form polymers can be affected by temperature and pH . Additionally, the compound contains a stabilizer, phenothiazine, which may also influence its stability and reactivity .
生化学分析
Biochemical Properties
2-Aminoethyl methacrylate hydrochloride plays a significant role in biochemical reactions due to its highly reactive methacrylate group, which enables it to undergo free radical polymerization and other polymerization reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of poly(2-aminoethylmethacrylate), a biocompatible cationic polymer that interacts with cellular membranes and proteins, enhancing their electrochemical properties .
Cellular Effects
2-Aminoethyl methacrylate hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to maintain the native spherical and stemness of human dental pulp stem cells when used in modified hyaluronic acid hydrogels . This compound can also affect cell function by altering the electrochemical properties of cellular membranes, which can impact cell signaling and metabolic activities .
Molecular Mechanism
At the molecular level, 2-Aminoethyl methacrylate hydrochloride exerts its effects through binding interactions with biomolecules. It can undergo free radical polymerization, leading to the formation of polymers that interact with cellular components. These interactions can result in enzyme inhibition or activation and changes in gene expression. The methacrylate group in 2-Aminoethyl methacrylate hydrochloride is particularly reactive, enabling it to form covalent bonds with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethyl methacrylate hydrochloride can change over time. The compound is chemically stable under standard ambient conditions but may degrade under certain conditions, such as exposure to strong oxidizers or temperatures above 100°C . Long-term studies have shown that it can maintain its activity and function in in vitro and in vivo settings, although its stability and degradation need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 2-Aminoethyl methacrylate hydrochloride vary with different dosages in animal models. At lower dosages, it can enhance cellular functions and promote tissue engineering applications. At higher dosages, it may exhibit toxic or adverse effects, such as skin and eye irritation . Threshold effects and optimal dosages need to be determined to maximize its benefits while minimizing potential risks .
Metabolic Pathways
2-Aminoethyl methacrylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization and incorporation into biomaterials. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, 2-Aminoethyl methacrylate hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The compound’s biocompatibility allows it to be effectively incorporated into various biomaterials, enhancing their mechanical properties and antimicrobial activity .
Subcellular Localization
The subcellular localization of 2-Aminoethyl methacrylate hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localizations can affect its activity and function, enabling it to interact with specific cellular components and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions:
-
Reaction with Methacryloyl Chloride:
Procedure: In a 500 mL three-neck flask equipped with a thermometer and a reflux condenser, 300 g of toluene and 60.0 g (0.62 mol) of ethanolamine hydrochloride are placed, followed by heating to 110°C with stirring. After reaching 110°C, 77.1 g (0.74 mol) of methacryloyl chloride is added dropwise over 30 minutes. The mixture is stirred for an additional 3 hours and then cooled to 0°C.
Reaction Conditions: The reaction is carried out at 110°C with continuous stirring and cooling to 0°C after completion.
-
Reaction with Hydrogen Chloride:
Procedure: A ketimine compound of 2-aminoethyl methacrylate is reacted with water and hydrogen chloride to obtain a mixture comprising 2-Aminoethyl methacrylate hydrochloride.
Reaction Conditions: The reaction involves the use of hydrogen chloride and water in specific ratios to achieve the desired product.
Industrial Production Methods: The industrial production of 2-Aminoethyl methacrylate hydrochloride typically involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions:
-
Polymerization:
Free Radical Polymerization: Due to the presence of the methacrylate group, 2-Aminoethyl methacrylate hydrochloride undergoes free radical polymerization to form polymers and copolymers.
Reagents and Conditions: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, typically used in organic solvents at elevated temperatures.
-
Substitution Reactions:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Reagents and Conditions: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in the presence of a base such as triethylamine.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and medical devices.
Functionalized Derivatives: Used in biomedical applications and as crosslinking agents.
類似化合物との比較
- 2-Aminoethylmethacrylamide hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-(Methacryloyloxy)ethyl]trimethylammonium chloride
Uniqueness:
- Biocompatibility: 2-Aminoethyl methacrylate hydrochloride is particularly noted for its biocompatibility, making it suitable for biomedical applications .
- Reactivity: The presence of both amino and methacrylate groups provides unique reactivity, allowing it to participate in a wide range of polymerization and substitution reactions .
特性
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHISXQEKIKSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26747-45-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26747-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60883715 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-94-2 | |
| Record name | 2-Aminoethyl methacrylate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl methacrylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl methacrylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOETHYL METHACRYLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTZ5TUM98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminoethyl methacrylate hydrochloride?
A1: 2-Aminoethyl methacrylate hydrochloride has the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol.
Q2: What spectroscopic data is available to characterize AEMA?
A2: 1H NMR spectroscopy is commonly used to confirm the structure of AEMA and its copolymers [, , , ].
Q3: What are the advantages of using AEMA in the synthesis of antifouling materials?
A3: AEMA is a cationic monomer that can be copolymerized with other monomers to introduce amine functionalities onto surfaces. These amine groups can be further modified to create zwitterionic materials with excellent antifouling properties, resisting both inorganic scaling and organic fouling [, ].
Q4: How does the incorporation of AEMA affect the properties of hydrogels?
A4: AEMA introduces primary amine groups into hydrogels, influencing their charge density, swelling behavior, and responsiveness to pH changes [, , , , , ].
Q5: Can AEMA be used to modify the surface properties of polymers like poly(ether ether ketone) (PEEK)?
A5: Yes, AEMA can be incorporated into copolymers that are then grafted onto PEEK surfaces, improving their blood compatibility by reducing protein adsorption and platelet adhesion [].
Q6: What role does AEMA play in the synthesis of catalytic nanoreactors?
A6: AEMA can be copolymerized with other monomers to create polymer brushes on surfaces. These brushes can then be functionalized with catalytic components, forming nanoreactors capable of catalyzing cascade reactions [].
Q7: How can AEMA contribute to targeted drug delivery systems?
A7: AEMA can be incorporated into pH-sensitive polymers that self-assemble into micelles or nanocapsules. These carriers can encapsulate drugs and release them in response to the acidic environment of tumor tissues [, , ].
Q8: Can AEMA be utilized in the development of gene delivery systems?
A8: Yes, AEMA-containing polymers can condense DNA into nanoparticles for gene delivery. The cationic nature of AEMA facilitates interactions with negatively charged DNA [, ].
Q9: How are AEMA-containing polymers and materials characterized?
A10: Common techniques include 1H NMR spectroscopy, gel permeation chromatography (GPC), dynamic light scattering (DLS), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) [, , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
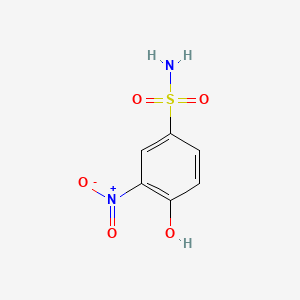
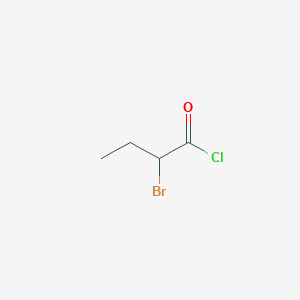
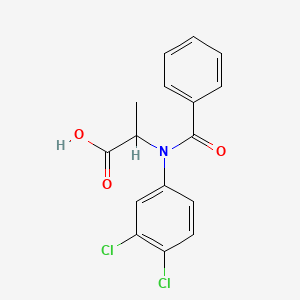
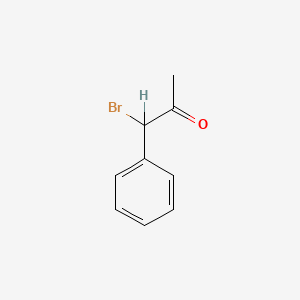
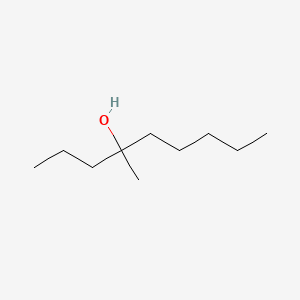
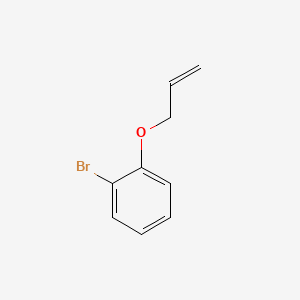

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

